molecular formula C10H11N3O B2505503 5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one CAS No. 1708179-16-1

5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one

Cat. No.: B2505503
CAS No.: 1708179-16-1
M. Wt: 189.218
InChI Key: WQBJGOPORFOBLX-UHFFFAOYSA-N
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Description

5-methyl-1,4,8-triazatricyclo[73003,7]dodeca-3(7),5,8-trien-2-one is a heterocyclic compound that features a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one typically involves the reaction of 2,5-diaryl-3,3,4,4-tetracyanopyrrolidines with diazomethane in dioxane . This reaction leads to the formation of the tricyclic structure through a series of cyclization steps. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Biological Activity

5-Methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one is a complex nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure containing multiple nitrogen atoms, which contribute to its reactivity and biological activity. The molecular formula is C10H10N4OC_{10}H_{10}N_4O with a molecular weight of approximately 218.21 g/mol.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both gram-positive and gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for its anti-inflammatory properties. Animal models of inflammation have shown that the compound significantly reduces markers of inflammation such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg body weight.

The biological activities of this compound are attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase in cancer cells.
  • Inhibition of Biofilm Formation : In antimicrobial studies, it disrupts biofilm formation in bacterial cultures.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Study on Tumor Growth Inhibition : A study involving mice with implanted tumors showed that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound led to a marked decrease in paw swelling compared to untreated controls.

Properties

IUPAC Name

5-methyl-1,4,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),5,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-5-7-9(11-6)10(14)13-4-2-3-8(13)12-7/h5,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBJGOPORFOBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=O)N3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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